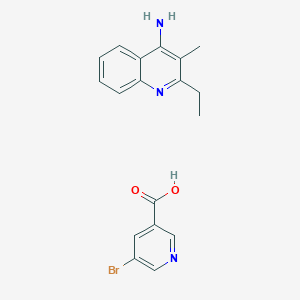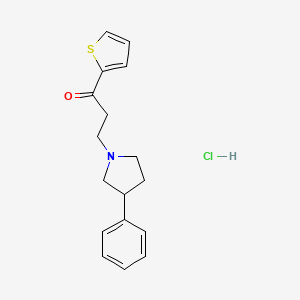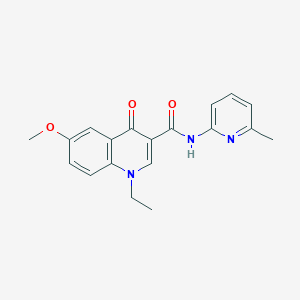![molecular formula C23H24INO2 B5157327 4-{[benzyl(2-phenylethyl)amino]methyl}-2-iodo-6-methoxyphenol](/img/structure/B5157327.png)
4-{[benzyl(2-phenylethyl)amino]methyl}-2-iodo-6-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[benzyl(2-phenylethyl)amino]methyl}-2-iodo-6-methoxyphenol, also known as BPPM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BPPM is a phenol derivative that has been synthesized through various methods and has been found to have promising effects on various biological systems.
Mechanism of Action
4-{[benzyl(2-phenylethyl)amino]methyl}-2-iodo-6-methoxyphenol has been found to exert its effects through various mechanisms, including the inhibition of oxidative stress, modulation of ion channels, and regulation of signaling pathways. This compound has been shown to inhibit the production of reactive oxygen species and increase the activity of antioxidant enzymes, leading to a reduction in oxidative stress. This compound has also been found to modulate ion channels, including calcium and potassium channels, which play a role in the regulation of cardiovascular and neuronal function. Furthermore, this compound has been shown to regulate signaling pathways, including the MAPK and PI3K/Akt pathways, which are involved in cellular proliferation and survival.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects, including the reduction of blood pressure, improvement of cardiac function, neuroprotection, and anti-cancer activity. This compound has been shown to reduce blood pressure by inhibiting the activity of the renin-angiotensin-aldosterone system, which plays a role in the regulation of blood pressure. Additionally, this compound has been found to improve cardiac function by increasing the contractility of cardiac muscle cells and reducing oxidative stress. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and regulating signaling pathways involved in neuronal survival. Furthermore, this compound has been studied for its potential anti-cancer activity by inducing apoptosis and inhibiting cellular proliferation.
Advantages and Limitations for Lab Experiments
The advantages of using 4-{[benzyl(2-phenylethyl)amino]methyl}-2-iodo-6-methoxyphenol in lab experiments include its high potency and specificity for its target receptors, as well as its ability to modulate multiple signaling pathways. Additionally, this compound has been found to have low toxicity and minimal side effects in animal studies. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential for off-target effects.
Future Directions
For the study of 4-{[benzyl(2-phenylethyl)amino]methyl}-2-iodo-6-methoxyphenol include further investigation of its mechanisms of action and its potential therapeutic applications in various biological systems. Additionally, studies on the pharmacokinetics and pharmacodynamics of this compound in humans are needed to determine its safety and efficacy for clinical use. Furthermore, the development of more efficient synthesis methods and analogs of this compound may lead to the discovery of more potent and selective compounds with therapeutic potential.
Synthesis Methods
4-{[benzyl(2-phenylethyl)amino]methyl}-2-iodo-6-methoxyphenol can be synthesized through various methods, including the reaction of 2,6-dimethoxyphenol with benzyl(2-phenylethyl)amine and iodine in the presence of a base. Another method involves the reaction of 2,6-dimethoxyphenol with benzyl(2-phenylethyl)amine and iodine in the presence of a palladium catalyst. Both methods have been successful in producing this compound in good yields.
Scientific Research Applications
4-{[benzyl(2-phenylethyl)amino]methyl}-2-iodo-6-methoxyphenol has been studied for its potential therapeutic applications in various biological systems, including the cardiovascular system, central nervous system, and cancer. Studies have shown that this compound has a positive effect on the cardiovascular system by reducing blood pressure and improving cardiac function. In the central nervous system, this compound has been found to have neuroprotective effects and improve cognitive function. Additionally, this compound has been studied for its potential anti-cancer activity.
properties
IUPAC Name |
4-[[benzyl(2-phenylethyl)amino]methyl]-2-iodo-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24INO2/c1-27-22-15-20(14-21(24)23(22)26)17-25(16-19-10-6-3-7-11-19)13-12-18-8-4-2-5-9-18/h2-11,14-15,26H,12-13,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCACSTIGXMHTDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CN(CCC2=CC=CC=C2)CC3=CC=CC=C3)I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5157245.png)
![1-[2-(3-fluorophenyl)ethyl]-5-{[4-(methoxymethyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B5157252.png)
![3-hexyl-7,9,11-trimethyl-2,4-dioxaspiro[5.5]undec-8-ene](/img/structure/B5157256.png)
![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinol](/img/structure/B5157268.png)

![N'-[(4-bromophenyl)sulfonyl]-N-methylbenzenecarboximidamide](/img/structure/B5157276.png)

![{4-(3-methoxybenzyl)-1-[3-(2-thienyl)propanoyl]-4-piperidinyl}methanol](/img/structure/B5157287.png)

![N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B5157295.png)
![3-[(2-bromo-4-nitrophenyl)imino]-2-phenyl-1-indanone](/img/structure/B5157307.png)
![ethyl 4-amino-2-[(2-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl)thio]-5-pyrimidinecarboxylate](/img/structure/B5157310.png)

![N-(4-butylphenyl)-2-{[(5-hydroxy-1H-pyrazol-3-yl)methyl]thio}acetamide](/img/structure/B5157321.png)